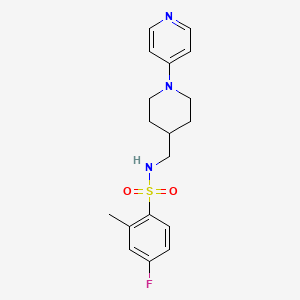

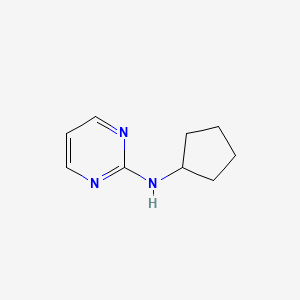

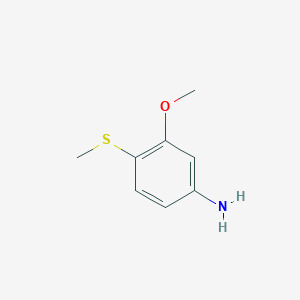

N-cyclopentylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-cyclopentylpyrimidin-2-amine” are not directly available, research on 2-aminopyrimidine derivatives provides some insight. These compounds are typically prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学的研究の応用

Cyclin-Dependent Kinase Inhibition

N-cyclopentylpyrimidin-2-amine derivatives have been extensively studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Such inhibitors are considered promising for anticancer drug development. For instance, a study by (Tadesse et al., 2017) details the discovery of novel pyrimidin-2-amine derivatives as potent and selective inhibitors of CDK4 and CDK6. These compounds were found to be effective in inhibiting tumor growth in acute myeloid leukemia mouse models.

Synthesis and Chemical Properties

The chemical synthesis and properties of this compound derivatives have been a subject of research, contributing to the development of new chemical compounds. A study by (Gazizov et al., 2015) discusses the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidines.

Molecular Recognition and Binding

This compound derivatives have also been studied for their molecular recognition and binding properties. (Furuta et al., 1991) synthesized amine-containing, cytosine-based ditopic receptors capable of complexing with guanosine monophosphate, demonstrating the potential for specific molecular interactions.

Other Applications

In addition to the above, this compound derivatives have been explored in various other areas of scientific research, including the development of novel dihydrofolate reductase inhibitors (Wyss et al., 2003), potential use in antitumor activity (Sirakanyan et al., 2019), and application in tandem mass spectrometry for predicting chemical transformations (Wang et al., 2006).

作用機序

Target of Action

For instance, some pyrimidines have been found to exhibit anti-inflammatory effects by suppressing the cyclooxygenase (COX) enzymes .

Mode of Action

It’s worth noting that pyrimidines often exert their effects by interacting with their targets and inducing changes at the molecular level . For example, some 2-aminopyrimidines, which are structurally similar to N-cyclopentylpyrimidin-2-amine, have been reported to exhibit antitrypanosomal and antiplasmodial activities .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids and the regulation of enzymatic reactions.

Pharmacokinetics

Computational pharmacokinetic analysis on some newly designed 2-anilinopyrimidine derivative compounds, which are structurally similar to this compound, showed that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five .

Result of Action

Some 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

特性

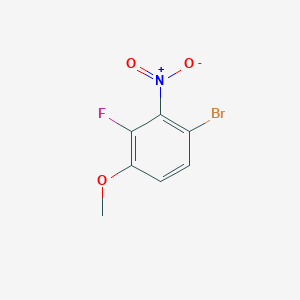

IUPAC Name |

N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPXNHRKTKAFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)

![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)